molecular formula C8H13IO B2545034 2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan CAS No. 123121-05-1

2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan

Cat. No.: B2545034
CAS No.: 123121-05-1
M. Wt: 252.095
InChI Key: TUOKGPUGQNUMBW-UHFFFAOYSA-N
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Description

2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan is an organic compound with the molecular formula C8H13IO. It is a derivative of cyclopentafuran, where an iodine atom is attached to a methyl group on the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan typically involves the iodination of a suitable precursor. One common method is the reaction of hexahydro-2H-cyclopenta[b]furan with iodomethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Oxidation: Products can include alcohols or ketones.

    Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a building block in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-(bromomethyl)hexahydro-2H-cyclopenta[b]furan
  • 2-(chloromethyl)hexahydro-2H-cyclopenta[b]furan
  • 2-(fluoromethyl)hexahydro-2H-cyclopenta[b]furan

Uniqueness

2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine, chlorine, and fluorine. This makes it more reactive in substitution reactions and provides different reactivity patterns in chemical synthesis .

Properties

IUPAC Name

2-(iodomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO/c9-5-7-4-6-2-1-3-8(6)10-7/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOKGPUGQNUMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(OC2C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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